2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties and biological activities. The molecular formula for this compound is CHFNO, and it is classified under the oxadiazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .
The synthesis of 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of suitable precursors. One common method includes the reaction of 4-fluorobenzohydrazide with pyridine-3-carboxylic acid in the presence of dehydrating agents such as phosphorus oxychloride (POCl). This reaction is generally conducted under reflux conditions to facilitate the formation of the oxadiazole ring .
The synthetic route can be summarized as follows:
In industrial settings, continuous flow reactors may be used to improve yield and purity while adhering to green chemistry principles by utilizing environmentally friendly solvents and catalysts .
The molecular structure of 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole consists of an oxadiazole ring fused with a fluorophenyl group and a pyridinyl group. The oxadiazole ring contributes to the compound's stability and reactivity.
2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors that modulate their activity. For instance:
Relevant analyses often include melting point determination, solubility tests, and spectroscopic evaluations to confirm purity and identity .
2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has various scientific applications:
1,3,4-Oxadiazole represents a privileged heterocyclic scaffold in modern medicinal chemistry, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom (O-N-N-C-C sequence). This versatile pharmacophore has evolved from a synthetic curiosity to a cornerstone of rational drug design, owing to its distinctive physicochemical properties and broad-spectrum biological activities. The scaffold satisfies Hückel's rule for aromaticity (4n+2 π-electrons), yet exhibits reduced aromatic character compared to other heterocycles, behaving more like a conjugated diene system in many contexts. This unique electronic profile facilitates diverse non-covalent interactions with biological targets while conferring remarkable metabolic stability—properties that have cemented its role in developing therapeutics across multiple disease domains, including oncology, infectious diseases, metabolic disorders, and central nervous system conditions [1] [8]. The emergence of 2-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole as a research focus exemplifies the strategic exploitation of this scaffold through rational substitution patterns that optimize target engagement and drug-like properties.
The 1,3,4-oxadiazole nucleus serves as a multifunctional building block in drug design, primarily functioning as a bioisosteric replacement for labile carbonyl-containing functionalities. Its capacity to mimic ester, amide, carbamate, and hydroxamic ester groups while resisting enzymatic hydrolysis addresses a critical limitation of many pharmacophores. This bioisosterism was first systematically explored in the 1950s and has since become a fundamental strategy for improving metabolic stability without compromising target affinity. The resonance energy of approximately 167.4 kJ/mol contributes to exceptional thermal and acidic stability, enabling oral administration viability [1] [5].
Structurally, the 1,3,4-oxadiazole ring offers distinct geometric advantages:
These properties translate to diverse pharmacological applications. Clinically approved drugs featuring this scaffold include Zibotentan (ZD4054, endothelin A receptor antagonist for prostate cancer), Nesapidil (antiarrhythmic), Furamizole (antibacterial), and the HIV integrase inhibitor Raltegravir incorporates a related 1,2,4-oxadiazole motif. In drug discovery pipelines, 1,3,4-oxadiazoles demonstrate efficacy against validated targets like thymidine phosphorylase (angiogenesis inhibition), histone deacetylases (epigenetic modulation), and peroxisome proliferator-activated receptors (insulin sensitization) [5] [8].
Table 1: Clinically Significant 1,3,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Zibotentan | Anticancer (Prostate) | Endothelin A Receptor | 3,4,5-Trimethoxyphenyl at C2; Methoxybenzoate at C5 |
Nesapidil | Antiarrhythmic | T-type Calcium Channel Blocker | Piperazinyl substitution |
Furamizole | Antibacterial | DNA Synthesis Inhibition | Nitrofuran-linked oxadiazole |
Raltegravir* | Antiviral (HIV) | HIV Integrase Inhibitor | 1,2,4-Oxadiazole with carbamoyl scaffold |
Note: Raltegravir contains a 1,2,4-oxadiazole core, demonstrating the broader pharmaceutical relevance of oxadiazole isomers.
The strategic incorporation of 4-fluorophenyl and pyridin-3-yl moieties at the C2 and C5 positions of 1,3,4-oxadiazole creates a hybrid pharmacophore with optimized electronic, steric, and pharmacokinetic properties. Each substituent contributes distinct advantages to the molecular architecture:
4-Fluorophenyl Group:
Pyridin-3-yl Group:
Table 2: Physicochemical Properties of Key Substituents in 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Substituent | Hammett Constant (σ) | Dipole Moment (D) | LogP Contribution | Key Binding Interactions |
---|---|---|---|---|
1,3,4-Oxadiazole | - | 1.5-2.0 | -0.4 | H-bond acceptance, π-stacking |
4-Fluorophenyl | σₚ = 0.06 | 1.60 | +2.13 | Hydrophobic, dipole-dipole, edge-to-face π |
Pyridin-3-yl | σₘ = 0.71, σₚ = 0.75 | 2.20 | +0.65 | H-bond donation/acceptance, metal coordination |
The synergistic combination of these groups creates a balanced amphiphilic character. Molecular modeling predicts a composite logP of ~2.5 for 2-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, aligning with Lipinski's rule for oral bioavailability. Conformational analyses reveal a near-perpendicular orientation between the oxadiazole ring and aryl substituents (dihedral angles 85-95°), minimizing steric clash while optimizing electronic conjugation. This geometry positions the fluorine atom and pyridine nitrogen for simultaneous interactions with complementary enzyme subsites—a feature exploited in kinase inhibitor design [6] [8].
2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has emerged as a structurally optimized lead compound demonstrating compelling in vitro efficacy across multiple target classes. Its development trajectory exemplifies rational scaffold hybridization:
Evolution from Simpler Analogs: Early structure-activity relationship (SAR) studies on monosubstituted oxadiazoles revealed that 2,5-diaryl derivatives exhibited 5-20 fold enhancements in target affinity compared to alkyl-substituted counterparts. Screening of para-substituted phenyl derivatives identified fluorine as optimal for balancing electronic effects and metabolic stability. Pyridyl substitution at C5 emerged as superior to phenyl for targets requiring Lewis base interactions [1] [6].
Synthetic Accessibility: The compound is efficiently synthesized via two principal routes:
Table 3: Reported Biological Activities of 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole and Direct Analogs
Target Class | Specific Target | Activity (IC₅₀/Kᵢ) | Observed Mechanisms | Cellular Effects |
---|---|---|---|---|
Receptor Tyrosine Kinases | VEGFR-2 | 0.42 μM | ATP-competitive inhibition | Anti-angiogenesis (HUVEC IC₅₀ = 1.8 μM) |
EGFR | 1.7 μM | Allosteric site binding | Reduced A431 proliferation (IC₅₀ = 5.2 μM) | |
Histone Deacetylases | HDAC1 (Class I) | 3.2 μM | Zinc chelation, surface groove interaction | Histone H3 hyperacetylation |
Metabolic Enzymes | α-Glucosidase | 4.8 μM | Competitive inhibition at catalytic site | Reduced glucose uptake (Caco-2 cells) |
Serotonin Receptors | 5-HT₃ | 38 nM | Channel pore block via cation-π interaction | Reduced Ca²⁺ influx in neuronal cells |
The compound's physicochemical profile—molecular weight 227.22 g/mol, cLogP ~2.4, hydrogen bond acceptors 5, donors 0—suggests favorable bioavailability. Ongoing optimization focuses on prodrug derivatization (e.g., pyridine N-oxidation) to enhance blood-brain barrier penetration for neurological targets, and structural diversification at the pyridine C4 position to modulate target selectivity [5] [6] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5